2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOLGBGCZZBFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine scaffold. This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... The fluorophenyl group is then introduced through a subsequent reaction, often involving electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl ring and modifications to the acetamide group. Below is a comparative analysis:
Key Observations:
- Fluorine vs. Chlorine : The target’s 2-fluorophenyl group likely offers a balance of electronic effects and steric hindrance compared to 3-chlorophenyl (6d), which has higher molecular weight and lipophilicity .
- Positional Isomerism : The target’s ortho-fluorine substitution may influence binding orientation differently than meta-substituted analogs like 6c .
- Acetamide Modifications : Trifluoroacetamide derivatives () exhibit distinct electronic profiles compared to the target’s unmodified acetamide .
Implications for Drug Discovery
- Kinase Inhibition Potential: Imidazo[1,2-a]pyridine acetamides are established RET kinase inhibitors (). The target’s fluorine substitution may enhance selectivity over non-fluorinated analogs .
- Solubility and Bioavailability: Methyl and acetylphenoxy substituents () improve solubility, whereas halogenated derivatives prioritize target engagement .
Biological Activity
The compound 2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a notable derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of imidazo[1,2-a]pyridines, including derivatives like the compound , typically involves various methodologies such as copper-catalyzed reactions or one-pot processes. For instance, a recent study highlighted a CuI-catalyzed aerobic oxidative synthesis that efficiently produces imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, demonstrating compatibility with a broad range of functional groups .
Anticancer Properties
Research has shown that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. A study focusing on various derivatives reported that certain imidazo[1,2-a]pyridine compounds displayed potent cytotoxic effects against several cancer cell lines. For example, the compound's structural analogs were tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating promising activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These results suggest that the structural features of imidazo[1,2-a]pyridine contribute to their effectiveness as anticancer agents.
Anti-inflammatory Activity
In addition to anticancer effects, some derivatives of imidazo[1,2-a]pyridine have shown anti-inflammatory activity. A related compound demonstrated significant inhibition of COX-2 enzyme activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. This suggests that the compound may also play a role in managing inflammatory conditions .
Case Studies
Several case studies have highlighted the biological potential of imidazo[1,2-a]pyridine derivatives:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The findings indicated that modifications in the phenyl and fluorophenyl groups significantly influenced the cytotoxicity profiles.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds were found to inhibit key proteins involved in cell proliferation and survival.
- Structure-Activity Relationship (SAR) : The SAR studies have provided insights into how different substituents affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells compared to their electron-donating counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
